molecular formula C3H2S B14404683 2-Propynethial CAS No. 83797-21-1

2-Propynethial

Cat. No.: B14404683
CAS No.: 83797-21-1
M. Wt: 70.12 g/mol
InChI Key: WGZLEPQSVFDOIK-UHFFFAOYSA-N
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Description

2-Propynethial is an organic compound with the molecular formula C₃H₂S It is a sulfur-containing compound characterized by the presence of a triple bond between carbon atoms, making it a member of the alkyne family

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propynethial can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propynethial undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert this compound into thiols or other sulfur-containing compounds.

    Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the hydrogen atoms attached to the carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted alkynes and sulfur-containing derivatives.

Scientific Research Applications

2-Propynethial has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studies are investigating its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Propynethial exerts its effects involves interactions with various molecular targets. The triple bond in the compound allows it to participate in a range of chemical reactions, including binding to enzymes and other proteins. These interactions can modulate biological pathways and lead to the observed effects, such as antimicrobial activity.

Comparison with Similar Compounds

2-Propynethial can be compared with other sulfur-containing alkynes, such as:

    Propargyl mercaptan: Similar in structure but with different reactivity and applications.

    Ethynylthiol: Another sulfur-containing alkyne with distinct chemical properties.

    Thioacetylene: Shares the alkyne functional group but differs in its sulfur atom placement.

Properties

CAS No.

83797-21-1

Molecular Formula

C3H2S

Molecular Weight

70.12 g/mol

IUPAC Name

prop-2-ynethial

InChI

InChI=1S/C3H2S/c1-2-3-4/h1,3H

InChI Key

WGZLEPQSVFDOIK-UHFFFAOYSA-N

Canonical SMILES

C#CC=S

Origin of Product

United States

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